![molecular formula C13H14N4O2 B14220813 (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their extensive range of biological activities, including anticancer, antiviral, and antibacterial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one typically involves the condensation of 2-methylbenzimidazole with appropriate diazonium salts under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazole compounds with varied functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
The compound exhibits significant biological activity, making it a candidate for drug development. It has shown potential in inhibiting the growth of certain cancer cell lines and possesses antiviral properties .
Medicine
In medicine, derivatives of this compound are being studied for their potential use as anticancer agents. The presence of the benzimidazole moiety is crucial for its interaction with biological targets .
Industry
Industrially, the compound is used in the synthesis of dyes and pigments due to its stable azo linkage. It also finds applications in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one involves its interaction with cellular targets such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to specific sites, inhibiting the activity of enzymes involved in cell proliferation and viral replication . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer properties.
5-nitrobenzimidazole: Exhibits antibacterial activity.
2-methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one stands out due to its unique azo linkage, which imparts distinct chemical and biological properties. This linkage enhances the compound’s stability and reactivity, making it a versatile molecule for various applications .
Propiedades
Fórmula molecular |
C13H14N4O2 |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one |
InChI |
InChI=1S/C13H14N4O2/c1-7(18)13(8(2)19)17-16-10-4-5-11-12(6-10)15-9(3)14-11/h4-6,18H,1-3H3,(H,14,15)/b13-7-,17-16? |
Clave InChI |
DWEZBNJPVUKCDS-IFQGXUADSA-N |
SMILES isomérico |
CC1=NC2=C(N1)C=C(C=C2)N=N/C(=C(/C)\O)/C(=O)C |
SMILES canónico |
CC1=NC2=C(N1)C=C(C=C2)N=NC(=C(C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
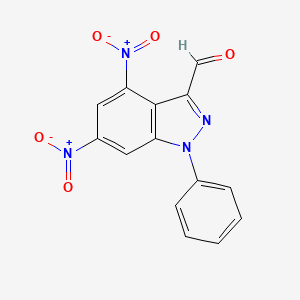
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
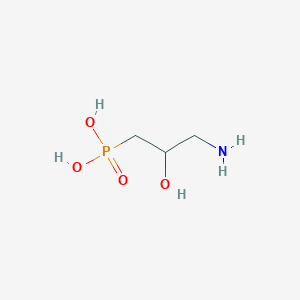

silane](/img/structure/B14220766.png)
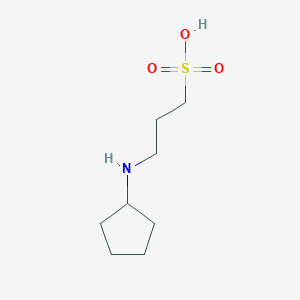
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
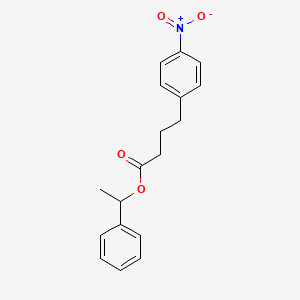
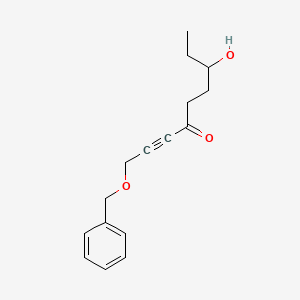
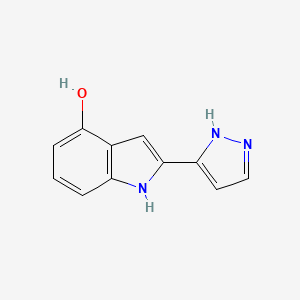

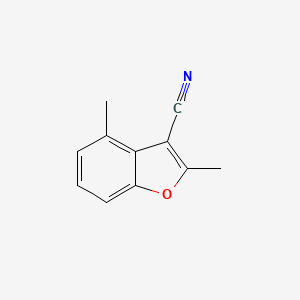
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
